molecular formula C9H22N2O2 B14669686 Ethanamine, 2,2'-[methylenebis(oxy)]bis[N,N-dimethyl- CAS No. 36996-87-9

Ethanamine, 2,2'-[methylenebis(oxy)]bis[N,N-dimethyl-

Katalognummer: B14669686
CAS-Nummer: 36996-87-9
Molekulargewicht: 190.28 g/mol
InChI-Schlüssel: GIAGDEKSOVTMFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanamine, 2,2’-[methylenebis(oxy)]bis[N,N-dimethyl-] is a chemical compound with the molecular formula C9H22N2O2 . It is known for its unique structure, which includes two dimethylamino groups connected by a methylene bridge through oxygen atoms. This compound is used in various scientific and industrial applications due to its versatile chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, 2,2’-[methylenebis(oxy)]bis[N,N-dimethyl-] typically involves the reaction of dimethylamine with formaldehyde and ethylene glycol. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

Ethanamine, 2,2’-[methylenebis(oxy)]bis[N,N-dimethyl-] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various amines, oxides, and substituted derivatives, which can be used in further chemical synthesis and applications .

Wissenschaftliche Forschungsanwendungen

Ethanamine, 2,2’-[methylenebis(oxy)]bis[N,N-dimethyl-] has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Ethanamine, 2,2’-[methylenebis(oxy)]bis[N,N-dimethyl-] involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethanamine, 2,2’-[methylenebis(oxy)]bis[N,N-dimethyl-] is unique due to its specific structure, which provides distinct chemical properties and reactivity. Its ability to participate in various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Eigenschaften

CAS-Nummer

36996-87-9

Molekularformel

C9H22N2O2

Molekulargewicht

190.28 g/mol

IUPAC-Name

2-[2-(dimethylamino)ethoxymethoxy]-N,N-dimethylethanamine

InChI

InChI=1S/C9H22N2O2/c1-10(2)5-7-12-9-13-8-6-11(3)4/h5-9H2,1-4H3

InChI-Schlüssel

GIAGDEKSOVTMFZ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCOCOCCN(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.